molecular formula C11H18N4O2 B8340344 3-allyl-5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione

3-allyl-5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No. B8340344
M. Wt: 238.29 g/mol
InChI Key: QJLFQCPBXXQLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135475B2

Procedure details

This compound was prepared by a method similar to that of Müller et al. as described in Synthesis 1995, 1295. The method used was similar to that used in scheme 1 for the preparation of 3-allyl-5,6-diamino-1-butyl-1H-pyrimidine-2,4-dione except that 6-amino-3-benzyl-5-nitroso-1H-pyrimidine-2,4-dione was used as the substrate for the reaction in place of 3-allyl-6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione and concentration was continued only until a solid precipitate was observed. This mixture was then cooled overnight at 0° C. and the solids isolated by filtration under an atmosphere of nitrogen to give 3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-allyl-6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C(=O)C(N)=C(N)N(CCCC)C1=O)C=C.[NH2:18][C:19]1[NH:24][C:23](=[O:25])[N:22]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21](=[O:33])[C:20]=1[N:34]=O.C(N1C(=O)C(N=O)=C(N)N(CCCC)C1=O)C=C>>[CH2:26]([N:22]1[C:21](=[O:33])[C:20]([NH2:34])=[C:19]([NH2:18])[NH:24][C:23]1=[O:25])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N1C(N(C(=C(C1=O)N)N)CCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(N(C(N1)=O)CC1=CC=CC=C1)=O)N=O
Step Two
Name
3-allyl-6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N1C(N(C(=C(C1=O)N=O)N)CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by a method similar to that of Müller et al.
CUSTOM
Type
CUSTOM
Details
as described in Synthesis 1995, 1295
CUSTOM
Type
CUSTOM
Details
the solids isolated by filtration under an atmosphere of nitrogen

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(=C(C1=O)N)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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